(S)-2-O-sulfolactic acid

Enzyme stereospecificity Sulfatase kinetics Chiral substrate discrimination

(S)-2-O-Sulfolactic acid (CHEBI:17943; IUPAC: (2S)-2-(sulfooxy)propanoic acid; molecular formula C₃H₆O₆S; monoisotopic mass 169.9885 Da) is the (S)-configured enantiomer of 2-O-sulfolactic acid, a carboxyalkyl sulfate derived from rac-lactic acid by O-sulfation at the 2-position. It is a conjugate acid of (S)-2-O-sulfonatolactate(2−) and the enantiomer of (R)-2-O-sulfolactic acid (CHEBI:48290).

Molecular Formula C3H6O6S
Molecular Weight 170.14 g/mol
Cat. No. B1236076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-O-sulfolactic acid
Molecular FormulaC3H6O6S
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OS(=O)(=O)O
InChIInChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m0/s1
InChIKeyCSRZVBCXQYEYKY-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-O-Sulfolactic Acid Procurement Guide: Stereochemical Identity, Key Specifications, and Comparator Landscape


(S)-2-O-Sulfolactic acid (CHEBI:17943; IUPAC: (2S)-2-(sulfooxy)propanoic acid; molecular formula C₃H₆O₆S; monoisotopic mass 169.9885 Da) is the (S)-configured enantiomer of 2-O-sulfolactic acid, a carboxyalkyl sulfate derived from rac-lactic acid by O-sulfation at the 2-position [1]. It is a conjugate acid of (S)-2-O-sulfonatolactate(2−) and the enantiomer of (R)-2-O-sulfolactic acid (CHEBI:48290) [2]. This compound functions as a pathway-specific intermediate in coenzyme M biosynthesis in methanogenic archaea, distinct from its role in bacterial sulfonate catabolism, and serves as a stereochemically resolved substrate or inhibitor for several characterized enzymes including D-lactate-2-sulfatase (EC 3.1.6.17) and archaeal L-2-hydroxycarboxylate dehydrogenases [3][4].

Why Racemic or Regioisomeric 2-O-Sulfolactic Acid Preparations Cannot Substitute for the (S)-Enantiomer in Research Applications


Substituting (S)-2-O-sulfolactic acid with its racemate, the (R)-enantiomer, or the 3-sulfolactic acid regioisomer leads to quantitatively divergent and often mutually exclusive biological outcomes because the enzymes that process these C₃-sulfonates enforce strict stereoelectronic discrimination. D-Lactate-2-sulfatase is highly specific for the (R)-enantiomer (Km = 6.7 μM) and binds the (S)-enantiomer only as a weak inhibitor (Ki ≈ 16.3 mM), yielding a ~2,400-fold stereochemical preference [1]. The two sulfolactate dehydrogenases that comprise the bacterial racemase system—SlcC (EC 1.1.1.310) and ComC (EC 1.1.1.337/338)—exhibit mutually exclusive cofactor requirements (NAD⁺ vs. NADP⁺) and opposite enantiomer product profiles; only the (R)-product of ComC serves as substrate for the downstream sulfo-lyase SuyAB [2]. In archaeal coenzyme M biosynthesis, the MJ1425-encoded dehydrogenase oxidizes (S)-sulfolactate with NAD⁺ at a catalytic efficiency (Vmax/Km = 551 min⁻¹·mg⁻¹) that is ~92-fold higher than with NADP⁺, while the paralogous MJ0490 enzyme shows no detectable activity toward (S)-sulfolactate with NAD⁺ [3]. These data demonstrate that procurement of the incorrect stereoisomer or regioisomer will produce false-negative or uninterpretable results in any assay system that depends on sulfolactate-processing enzymes.

Quantitative Differentiation Evidence for (S)-2-O-Sulfolactic Acid Versus Closest Analogs and Enantiomers


D-Lactate-2-Sulfatase Discriminates (R)- vs. (S)-2-O-Sulfolactate by ~2,400-Fold in Binding Affinity

The enzyme D-lactate-2-sulfatase (EC 3.1.6.17) from Pseudomonas syringae GG exhibits extreme stereochemical preference for the (R)-enantiomer of 2-O-sulfolactic acid. The Michaelis constant (Km) for the natural substrate (R)-2-O-sulfolactate (D-lactate 2-sulfate) is 0.0067 mM at pH 7.5 and 25 °C, whereas the (S)-enantiomer (L-lactate 2-sulfate) is not hydrolyzed but acts as a competitive inhibitor with a Ki of 16.3 mM under identical conditions [1]. This represents a ~2,430-fold discrimination factor (Ki/Km ratio). The systematic name of the enzyme is (R)-2-O-sulfolactate 2-sulfohydrolase; the alternative name '(S)-2-O-sulfolactate 2-sulfohydrolase' is explicitly designated as 'incorrect stereochemistry' by the IUBMB Enzyme Commission [2].

Enzyme stereospecificity Sulfatase kinetics Chiral substrate discrimination

(S)-Sulfolactate Dehydrogenase (EC 1.1.1.310) vs. (R)-Sulfolactate Dehydrogenase (EC 1.1.1.338): Mutually Exclusive Cofactor Requirements and Opposite Enantiomer Products

In the sulfolactate degradation pathway of Chromohalobacter salexigens DSM 3043, two dehydrogenases with opposite stereochemistry operate in tandem as a racemase system. (S)-Sulfolactate dehydrogenase (SlcC; EC 1.1.1.310) is strictly specific for NAD⁺ and acts only on the (S)-enantiomer of 3-sulfolactate, oxidizing it to 3-sulfopyruvate. In contrast, (R)-sulfolactate dehydrogenase (ComC; EC 1.1.1.338) utilizes only NADP⁺ and reduces 3-sulfopyruvate specifically to (R)-3-sulfolactate [1]. Critically, the (S)-enantiomer produced by SlcC is not a substrate for the downstream desulfonating enzyme SuyAB (sulfolactate sulfo-lyase, EC 4.4.1.24), whereas the (R)-enantiomer produced by ComC is accepted, meaning that only the (R)-configured product enters the terminal degradative step [2]. The forward (oxidative) specific activity of SlcC is only ~5% of its reverse (reductive) activity, indicating kinetic asymmetry that favors sulfopyruvate reduction [3].

Cofactor specificity Dehydrogenase enantioselectivity Racemase system

Archaeal MJ1425 Dehydrogenase Oxidizes (S)-Sulfolactate with NAD⁺ at 92-Fold Higher Catalytic Efficiency than with NADP⁺; Paralog MJ0490 Shows No Detectable Activity with NAD⁺

In the hyperthermophilic archaeon Methanocaldococcus jannaschii, the MJ1425-encoded L-2-hydroxycarboxylate dehydrogenase catalyzes the NAD⁺-dependent oxidation of (S)-sulfolactate to sulfopyruvate—a committed step in coenzyme M biosynthesis. Kinetic analysis (Table 2, Graupner et al. 2000) reports the following: for (S)-sulfolactate oxidation with NAD⁺, Km = 0.04 ± 0.006 mM, Vmax = 22 ± 1.7 U/mg, and Vmax/Km = 551 min⁻¹·mg⁻¹; with NADP⁺, Km = 0.39 ± 0.006 mM, Vmax = 2 ± 0.26 U/mg, and Vmax/Km = 6 min⁻¹·mg⁻¹ [1]. This yields a catalytic efficiency ratio (NAD⁺/NADP⁺) of ~92. The paralogous MJ0490-encoded enzyme exhibits no detectable activity with (S)-sulfolactate and NAD⁺ (<0.1 U/mg at substrate concentrations up to 10 mM) and displays only weak activity with NADP⁺ (Km = 4.6 ± 0.06 mM, Vmax = 3 ± 0.22 U/mg, Vmax/Km = 1 min⁻¹·mg⁻¹) [1]. Furthermore, the Vmax/Km for reduction of sulfopyruvate to (S)-sulfolactate by the MJ1425 enzyme using NADH was 20-fold greater than any other enzyme/pyridine nucleotide combination tested [2].

Archaeal metabolism Coenzyme M biosynthesis Pyridine nucleotide specificity

ComC (R-Sulfolactate Dehydrogenase) Substrate Selectivity: Sulfopyruvate > Oxaloacetate (31%) ≫ α-Ketoglutarate (0.2%)

The ComC enzyme (EC 1.1.1.337) from Methanobrevibacter millerae SM9, which catalyzes the interconversion of (R)-sulfolactate and sulfopyruvate in coenzyme M biosynthesis, was kinetically characterized using the reduction reaction. With sulfopyruvate as the reference substrate (100% activity), the enzyme exhibited only 31% relative activity toward oxaloacetate and 0.2% toward α-ketoglutarate under standard assay conditions (pH 6.5, 37 °C, 400 mM KCl) [1]. The apparent Km for sulfopyruvate was 196 ± 71 μM, with Vmax = 93.9 ± 14.5 μmol·min⁻¹·mg⁻¹ and kcat = 62.8 ± 9.7 s⁻¹; the apparent Km for NADH was 55.1 ± 7.6 μM [1]. The enzyme cannot use (S)-malate or (S)-lactate as substrates [2]. This selectivity profile distinguishes ComC from the (S)-specific dehydrogenase SlcC (EC 1.1.1.310), which acts only on the (S)-enantiomer of 3-sulfolactate and shows no activity toward (R)-malate, (S)-malate, or (S)-lactate [3].

Substrate selectivity Oxidoreductase specificity Methanogen enzymology

D-Lactate-2-Sulfatase Reaction is Thermodynamically Irreversible: ΔrG'° = −51.8 kcal/mol

The hydrolysis of (R)-2-O-sulfolactate to (R)-lactate and sulfate, catalyzed by D-lactate-2-sulfatase (EC 3.1.6.17), has a standard transformed Gibbs free energy change (ΔrG'°) of −51.80 kcal/mol at pH 7.3, as calculated using the group contribution method of Latendresse (2013) and curated in the MetaCyc database [1]. This large negative free energy indicates that the desulfation reaction is thermodynamically irreversible under physiological conditions, in contrast to the reversible oxidoreduction catalyzed by ComC and SlcC dehydrogenases. The (S)-enantiomer, which binds the enzyme as an inhibitor rather than a substrate (Ki = 16.3 mM), does not undergo this thermodynamically favorable hydrolysis, creating a bifurcation in metabolic fate that is entirely determined by stereochemical configuration [2].

Reaction thermodynamics Sulfatase irreversibility Gibbs free energy

(S)-Sulfolactate is the Obligate Intermediate in Archaeal Coenzyme M Biosynthesis; (R)-Sulfolactate is the Substrate for Bacterial Sulfolactate Sulfo-Lyase

In methanogenic archaea, (S)-sulfolactate is formed from phosphoenolpyruvate and bisulfite and serves as an obligate intermediate specifically in coenzyme M (2-mercaptoethanesulfonic acid) biosynthesis [1]. The MJ1425-encoded dehydrogenase from M. jannaschii catalyzes the NAD⁺-dependent oxidation of (S)-sulfolactate to sulfopyruvate, a committed step in this pathway that is not executed by the (R)-enantiomer [2]. In contrast, in bacterial sulfonate catabolism (e.g., Paracoccus pantotrophus NKNCYSA), cysteate is degraded via 3-sulfopyruvate to 3-sulfolactate by an NAD-linked sulfolactate dehydrogenase with a specific activity of 3.3 mkat (kg protein)⁻¹, and the inducible (2R)-sulfolactate sulfo-lyase (SuyAB; EC 4.4.1.24) is specific for the (R)-isomer [3]. The sulfo-lyase cannot process the (S)-enantiomer produced by SlcC, requiring the racemase system (SlcC + ComC) to convert (S)- to (R)-sulfolactate before desulfonation can occur [4]. This pathway-level enantiomer partitioning means that (S)-2-O-sulfolactic acid and (R)-2-O-sulfolactic acid are not interchangeable in metabolic reconstruction or flux analysis experiments.

Coenzyme M biosynthesis Methanogenesis Metabolic pathway divergence

Validated Research and Industrial Application Scenarios for (S)-2-O-Sulfolactic Acid Based on Direct Comparative Evidence


Enantiomer-Pure Substrate for D-Lactate-2-Sulfatase Inhibition Studies and Sulfatase Mechanism Elucidation

The ~2,430-fold discrimination between (R)- and (S)-2-O-sulfolactic acid by D-lactate-2-sulfatase (Km = 6.7 μM for substrate vs. Ki = 16.3 mM for inhibitor) establishes (S)-2-O-sulfolactic acid as a defined competitive inhibitor for mechanistic enzymology studies [1]. Researchers investigating the catalytic mechanism of sulfuric ester hydrolases can use (S)-2-O-sulfolactic acid to probe active-site stereochemical constraints without the confounding effects of simultaneous substrate turnover. This application requires verified enantiomeric purity, as contamination with even 0.04% of the (R)-enantiomer would generate measurable background hydrolysis at the Km concentration.

Stereochemically Defined Intermediate for Archaeal Coenzyme M Biosynthesis Reconstitution

(S)-2-O-sulfolactic acid is the pathway-authentic intermediate for in vitro reconstitution of coenzyme M biosynthesis in methanogenic archaea, where the MJ1425-encoded dehydrogenase oxidizes it with NAD⁺ at a catalytic efficiency (Vmax/Km = 551 min⁻¹·mg⁻¹) that is 92-fold higher than with NADP⁺ [2]. This stereochemical requirement is absolute: the (R)-enantiomer is not processed by this pathway. Studies of methanogenesis, including inhibitor screening for ruminant methane mitigation, depend on using the correct (S)-enantiomer to replicate the physiological reaction sequence [3].

Bacterial Sulfolactate Racemase System Component for Metabolic Engineering and Biodegradation Studies

In bacteria such as Chromohalobacter salexigens, (S)-2-O-sulfolactic acid is the specific substrate for SlcC (EC 1.1.1.310), the NAD⁺-dependent dehydrogenase that constitutes one arm of the sulfolactate racemase system [4]. Because the (S)-enantiomer produced by SlcC is NOT a substrate for the terminal sulfo-lyase SuyAB, metabolic engineering efforts aimed at redirecting sulfonate flux or constructing biosensors for environmental sulfonate monitoring must account for this enantiomer-specific routing. The quantitative utilization of (R,S)-sulfolactate by C. salexigens as sole carbon and energy source further validates its use in biodegradation pathway elucidation [4].

Reference Standard for Chiral Purity Verification in Sulfolactate Isomer Preparations

The divergent biological activities of (S)- and (R)-2-O-sulfolactic acid across multiple enzyme systems (sulfatases, NAD⁺- vs. NADP⁺-dependent dehydrogenases, and sulfo-lyases) make the (S)-enantiomer an essential reference standard for verifying the enantiomeric purity of sulfolactate preparations. The IUBMB Enzyme Commission's explicit designation of '(S)-2-O-sulfolactate 2-sulfohydrolase' as an 'incorrect stereochemistry' synonym for D-lactate-2-sulfatase [5], combined with the binary SuyAB substrate acceptance criterion, provides a functional assay framework for enantiomer authentication that cannot be achieved with racemic material alone.

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